3beta-((2,6-Dideoxy-3-O-methyl-D-arabino-hexopyranosyl)oxy)-14beta,21-epoxy-2beta-hydroxypregn-5-en-19-al
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Overview
Description
zinc distearate . This compound is a zinc salt of stearic acid, commonly used in various industrial applications. It is known for its hydrophobic properties and is often utilized as a lubricant, release agent, and anti-caking agent in different manufacturing processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc distearate is typically synthesized through the reaction of zinc oxide with stearic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
ZnO+2C17H35COOH→Zn(C17H35COO)2+H2O
Industrial Production Methods: In industrial settings, zinc distearate is produced by heating a mixture of zinc oxide and stearic acid. The reaction is typically conducted at elevated temperatures to facilitate the formation of zinc distearate. The product is then purified and processed into the desired form, such as powder or granules .
Types of Reactions:
Oxidation: Zinc distearate can undergo oxidation reactions, particularly when exposed to high temperatures or strong oxidizing agents.
Reduction: Reduction reactions involving zinc distearate are less common but can occur under specific conditions.
Substitution: Zinc distearate can participate in substitution reactions, where the stearate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Zinc oxide, stearic acid derivatives.
Reduction: Zinc metal, reduced stearic acid derivatives.
Substitution: Various substituted zinc compounds.
Scientific Research Applications
Zinc distearate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and esterification.
Biology: Employed in the formulation of pharmaceuticals and cosmetics due to its non-toxic and biocompatible nature.
Medicine: Utilized in the production of medical devices and drug delivery systems.
Industry: Acts as a lubricant and release agent in the manufacturing of plastics, rubber, and other materials.
Mechanism of Action
The mechanism of action of zinc distearate involves its interaction with various molecular targets and pathways. In industrial applications, it functions as a lubricant by reducing friction between surfaces. In biological systems, zinc distearate can interact with cell membranes and proteins, influencing their structure and function. The hydrophobic nature of zinc distearate allows it to form protective barriers and enhance the stability of formulations .
Comparison with Similar Compounds
Calcium Stearate: Another metal stearate with similar properties but different metal ion.
Magnesium Stearate: Commonly used in pharmaceuticals as a lubricant.
Aluminum Stearate: Used as a thickening agent in various applications.
Comparison:
Zinc Distearate vs. Calcium Stearate: Zinc distearate has better thermal stability and is more effective as a release agent.
Zinc Distearate vs. Magnesium Stearate: Zinc distearate provides superior lubrication properties.
Zinc Distearate vs. Aluminum Stearate: Zinc distearate is less reactive and more suitable for applications requiring inertness.
Properties
CAS No. |
560-52-1 |
---|---|
Molecular Formula |
C28H42O7 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(1S,2R,7R,8S,10S,11S,14R,15R)-8-hydroxy-7-[(4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-methyl-18-oxapentacyclo[13.3.2.01,14.02,11.05,10]icos-4-ene-10-carbaldehyde |
InChI |
InChI=1S/C28H42O7/c1-16-25(31)23(32-3)13-24(34-16)35-22-12-18-4-5-20-19(27(18,15-29)14-21(22)30)7-9-26(2)17-6-10-28(20,26)33-11-8-17/h4,15-17,19-25,30-31H,5-14H2,1-3H3/t16-,17-,19+,20-,21+,22-,23-,24?,25-,26-,27-,28+/m1/s1 |
InChI Key |
DGKMUONTFGAQQH-INYBEGEPSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](CC(O1)O[C@@H]2CC3=CC[C@@H]4[C@@H]([C@]3(C[C@@H]2O)C=O)CC[C@]5([C@]46CC[C@@H]5CCO6)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC3=CCC4C(C3(CC2O)C=O)CCC5(C46CCC5CCO6)C)OC)O |
Origin of Product |
United States |
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